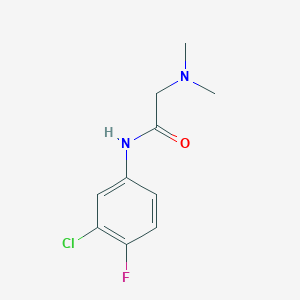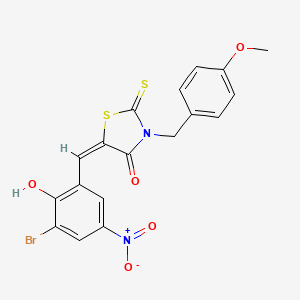![molecular formula C16H28N2S B4833574 N-[1-(1-adamantyl)ethyl]-N'-propylthiourea](/img/structure/B4833574.png)
N-[1-(1-adamantyl)ethyl]-N'-propylthiourea
Overview
Description
N-[1-(1-adamantyl)ethyl]-N'-propylthiourea, also known as APTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. APTU is a thiourea derivative that has been synthesized through various methods, including the reaction of adamantylamine with propylisothiocyanate. In
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-propylthiourea is complex and involves multiple pathways. N-[1-(1-adamantyl)ethyl]-N'-propylthiourea has been shown to inhibit the activity of NOS, which is involved in the production of NO. By inhibiting NOS, N-[1-(1-adamantyl)ethyl]-N'-propylthiourea can reduce the levels of NO and affect various physiological processes that are regulated by NO. N-[1-(1-adamantyl)ethyl]-N'-propylthiourea has also been shown to modulate oxidative stress, which is involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(1-adamantyl)ethyl]-N'-propylthiourea are diverse and depend on the specific application and context. In neuroscience, N-[1-(1-adamantyl)ethyl]-N'-propylthiourea has been shown to modulate the activity of the nervous system by affecting the levels of NO. In cancer research, N-[1-(1-adamantyl)ethyl]-N'-propylthiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In drug discovery, N-[1-(1-adamantyl)ethyl]-N'-propylthiourea has been used as a scaffold for the design and synthesis of new compounds with potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N-[1-(1-adamantyl)ethyl]-N'-propylthiourea has several advantages as a research tool, including its ability to inhibit NOS and modulate oxidative stress. N-[1-(1-adamantyl)ethyl]-N'-propylthiourea is also relatively easy to synthesize and can be used as a starting point for the development of new compounds. However, N-[1-(1-adamantyl)ethyl]-N'-propylthiourea also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of N-[1-(1-adamantyl)ethyl]-N'-propylthiourea. One potential direction is the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Another direction is the development of new compounds based on the structure of N-[1-(1-adamantyl)ethyl]-N'-propylthiourea, which may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-propylthiourea and its potential side effects.
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-N'-propylthiourea has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[1-(1-adamantyl)ethyl]-N'-propylthiourea has been shown to inhibit the activity of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO). NO is a signaling molecule that plays a critical role in various physiological processes, including neurotransmission, vasodilation, and immune response. By inhibiting NOS, N-[1-(1-adamantyl)ethyl]-N'-propylthiourea can modulate the levels of NO and affect the function of the nervous system.
In cancer research, N-[1-(1-adamantyl)ethyl]-N'-propylthiourea has been investigated for its ability to inhibit the growth and proliferation of cancer cells. N-[1-(1-adamantyl)ethyl]-N'-propylthiourea has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-propylthiourea in cancer cells is not fully understood, but it is thought to involve the inhibition of NOS and the modulation of oxidative stress.
In drug discovery, N-[1-(1-adamantyl)ethyl]-N'-propylthiourea has been used as a scaffold for the design and synthesis of new compounds with potential therapeutic applications. The unique structure of N-[1-(1-adamantyl)ethyl]-N'-propylthiourea, which contains both an adamantyl and a thiourea moiety, makes it a promising starting point for the development of new drugs.
properties
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2S/c1-3-4-17-15(19)18-11(2)16-8-12-5-13(9-16)7-14(6-12)10-16/h11-14H,3-10H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEWZKLURPDGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC(C)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4833491.png)

![N,N'-bis[2-(trifluoromethyl)phenyl]hexanediamide](/img/structure/B4833508.png)
![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4833515.png)
![3,4-dimethoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4833522.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B4833534.png)
![7-(4-heptylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4833547.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4833554.png)
![6-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4833559.png)


![N-1,3-benzodioxol-5-yl-2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide hydrochloride](/img/structure/B4833581.png)
![2-[(5-chloro-2-methoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4833587.png)
![N-(1-methyl-4-piperidinyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4833598.png)